2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
Description
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a structurally complex acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is further substituted with a 2-hydroxyethyl chain bearing a 4-(furan-2-yl)phenyl moiety.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-24(2)13-18-5-3-6-21(23(18)30-24)29-15-22(27)25-14-19(26)16-8-10-17(11-9-16)20-7-4-12-28-20/h3-12,19,26H,13-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCHDVMSOOIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide (CAS No. 1171482-06-6) is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a benzofuran moiety and furan-substituted phenyl groups, suggests diverse biological activities. This article reviews the available literature on its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C21H22O5
- Molecular Weight : 350.40 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Several studies have indicated that compounds containing benzofuran and furan moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Bcl-2 family proteins and caspase activation. This aligns with findings from related benzofuran derivatives that showed similar mechanisms .
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia). The IC50 values reported for these cell lines are notably lower than those for standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : Preliminary data suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Observed Activity |
|---|---|
| Benzofuran moiety | Enhances cytotoxicity in cancer cells |
| Furan-substituted phenyl group | Contributes to antimicrobial properties |
| Hydroxyethyl side chain | Potentially increases solubility and bioavailability |
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
- Study on Benzofuran Derivatives : A study evaluating various benzofuran derivatives found that modifications to the furan ring significantly impacted their anticancer activity. Compounds with electron-donating groups showed enhanced efficacy against specific cancer cell lines .
- Furan-Based Antimicrobials : Research into furan-based compounds demonstrated promising results against multi-drug resistant strains of bacteria, suggesting a potential application for our compound in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzofuran moiety have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The presence of the furan and phenyl groups enhances the bioactivity of these compounds by promoting interactions with biological targets involved in cancer progression .
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that related benzofuran derivatives can exhibit antibacterial effects against a range of pathogens, including resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
1.3 Neuroprotective Effects
Compounds with similar configurations have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, potentially mitigating conditions such as Alzheimer's and Parkinson's disease .
Pharmacology
2.1 Drug Development
The unique properties of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide make it a candidate for further development as a pharmaceutical agent. Its favorable pharmacokinetic profile suggests potential for oral bioavailability, making it suitable for formulation into therapeutic drugs .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted the importance of the specific substituents on the benzofuran and furan rings in modulating biological activity. Variations in these substituents can lead to significant changes in potency and selectivity towards various biological targets, guiding future synthesis efforts aimed at optimizing efficacy .
Material Science
3.1 Polymer Chemistry
The compound's structural characteristics lend themselves to applications in polymer chemistry. Its ability to participate in cross-linking reactions can be exploited to develop new materials with enhanced mechanical properties or specific functionalities for use in coatings or adhesives .
3.2 Sensor Development
Research into the electronic properties of similar compounds indicates potential applications in sensor technology. The unique electronic structure may allow for selective detection of specific analytes, paving the way for advancements in chemical sensing devices .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:
Crystallographic and Hydrogen-Bonding Comparisons
- The target compound’s benzofuran core is shared with 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide . Both compounds likely exhibit similar crystal packing dominated by C–H···O and N–H···O interactions, as observed in SHELX-refined structures . However, the bulky 4-(furan-2-yl)phenyl group in the target compound may introduce steric clashes, reducing crystallinity compared to the simpler o-tolyl derivative.
- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide features a sulfonylhydrazine group, enabling stronger and more directional hydrogen bonds (e.g., N–H···O=S) compared to the target compound’s hydroxyl and amide donors.
Bioactivity and Functional Implications
- Entry e (PF 43(1)) demonstrates that acetamides with peptide-like backbones exhibit enhanced antimicrobial properties, suggesting that the target compound’s 2-hydroxyethyl chain could be optimized for similar activity.
- The thiadiazole-acetamide (433943-63-6) highlights the role of heterocyclic rings in pesticidal activity. The target compound’s furan and benzofuran moieties may similarly interact with insect nicotinic acetylcholine receptors, as inferred from plant-derived bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
